Remibrutinib

描述

Remibrutinib is a small molecule drug designed as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria (CSU) . CSU is a severe skin condition characterized by unpredictable episodes of itching, painful hives (urticaria), and swelling, lasting at least six weeks. The underlying cause remains unknown, and it significantly impacts patients’ quality of life.

作用机制

瑞米布鲁汀的作用机制包括:

BTK 抑制: 通过阻断 BTK,它破坏下游信号通路,防止组胺释放。

分子靶点: BTK 本身是主要靶点。

通路: BTK 抑制影响免疫反应和炎症过程。

生化分析

Biochemical Properties

Remibrutinib acts as a BTK inhibitor . BTK is a nonreceptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . By inhibiting BTK, this compound blocks the BTK cascade and prevents the release of histamine that causes itchy hives (wheals) and swelling .

Cellular Effects

This compound has shown efficacy in various cellular models. For instance, it has demonstrated significant changes in gene expression in blood, and serum protein abundance compared with placebo . It also showed efficacy in an EAE model indicating a dual mechanism based on inhibition of B cells, as well as of myeloid cells and microglia .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BTK. BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . By inhibiting BTK, this compound blocks these signaling pathways, thereby preventing the release of histamine that causes symptoms of CSU .

Temporal Effects in Laboratory Settings

In the pivotal Phase III studies, REMIX-1 and REMIX-2, this compound treatment showed significant symptom improvement early, which was sustained up to Week 52, in patients with CSU who remained symptomatic despite second-generation H1-antihistamine use .

Metabolic Pathways

Given its role as a BTK inhibitor, it is likely involved in pathways related to B-cell receptor and Fc receptor signaling .

Subcellular Localization

As a BTK inhibitor, it is likely to interact with BTK, which is a cytoplasmic protein

准备方法

合成路线:: 瑞米布鲁汀是一种共价、不可逆的 BTK 抑制剂 ,具有高选择性。它迅速与无活性 BTK 构象结合,导致持续抑制。 未结合的药物分子从体内清除,最大程度地减少全身暴露并减少副作用 .

工业生产:: 关于工业规模生产方法的详细信息在公共领域并不广泛可用。制药公司如诺华公司可能正在优化合成路线并扩大生产规模以进行临床试验。

化学反应分析

反应类型:: 瑞米布鲁汀的化学行为涉及与 BTK 的相互作用和组胺释放的抑制。虽然具体的反应是专有的,但它与 BTK 的不可逆结合对于治疗功效至关重要。

常用试剂和条件:: 其合成中使用的确切试剂和条件仍然保密。该化合物的选择性和安全性概况表明了仔细的设计和优化。

主要产品:: 感兴趣的主要产品是完全形成的瑞米布鲁汀分子,它抑制 BTK 并防止组胺诱发的瘙痒、荨麻疹和肿胀。

科学研究应用

医学: 治疗 CSU,其中第二代 H1 抗组胺药无法控制症状.

免疫学: 它的 BTK 抑制可能会影响其他免疫介导的疾病,例如多发性硬化症、坏疽性脓皮病和食物过敏。

相似化合物的比较

虽然详细的比较有限,但瑞米布鲁汀的独特之处在于其高选择性、口服生物利用度和在 CSU 患者中快速改善症状。类似的化合物包括其他 BTK 抑制剂,如伊布替尼和阿卡布替尼。

属性

IUPAC Name |

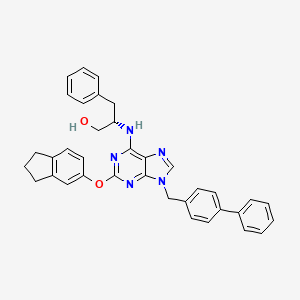

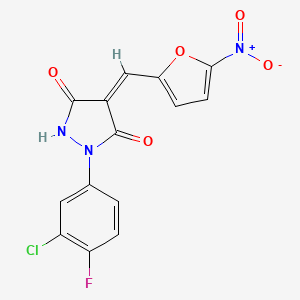

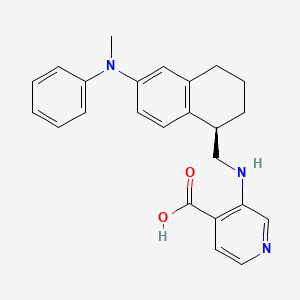

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABMPOJOBCXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787294-07-8 | |

| Record name | Remibrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REMIBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Remibrutinib?

A1: this compound exerts its therapeutic effects by selectively and irreversibly inhibiting BTK. [, , ] This inhibition disrupts downstream signaling pathways crucial for B cell activation, differentiation, and function. [, , ]

Q2: How does this compound's selectivity for BTK compare to other BTK inhibitors?

A2: this compound exhibits a high degree of selectivity for BTK, particularly in comparison to earlier BTK inhibitors. This selectivity is attributed to its binding to an inactive conformation of BTK. [, , ]

Q3: What are the downstream effects of BTK inhibition by this compound on immune cells?

A3: this compound's inhibition of BTK leads to a significant downregulation of proteins and genes involved in B cell activity. This includes markers like CD23, FCRL1, FAIM3, and FCRL4. [] This downregulation impacts pathways such as B-cell receptor signaling, Fc receptor signaling, and platelet activation. [] Notably, this compound demonstrates a particularly strong inhibitory effect on FcRL4+ B cells, a subset of tissue-resident memory B cells implicated in inflammatory responses. []

Q4: Does this compound affect overall B cell numbers?

A4: Despite its targeted effects on B cell activity, research suggests that this compound does not significantly alter overall B cell numbers or the relative proportions of major B cell subsets. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C24H20FN5O2S, and its molecular weight is 461.53 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely employed for structural confirmation and characterization of drug candidates like this compound. []

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed following oral administration, reaching peak concentrations within 0.5 to 1.25 hours. [] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. []

Q8: What is the bioavailability of this compound?

A8: this compound exhibits an oral bioavailability of 34%. []

Q9: Does food intake affect the absorption of this compound?

A9: Food intake does not have a clinically relevant effect on this compound exposure, suggesting that dose adjustments based on food intake are not necessary. []

Q10: How does this compound interact with other drugs that are metabolized by CYP3A4?

A10: Concomitant administration of this compound with strong CYP3A4 inhibitors like ritonavir results in a 4.27-fold increase in this compound exposure. [] Conversely, co-administration with moderate to strong CYP3A4 inducers, such as efavirenz and rifampicin, can significantly decrease this compound exposure. [, ]

Q11: What is the duration of BTK occupancy after this compound administration?

A11: this compound achieves greater than 95% BTK occupancy in the blood for at least 24 hours after doses of 30 mg or higher. [] With multiple daily doses, near-complete BTK occupancy can be maintained. []

Q12: What in vitro models have been used to study the efficacy of this compound?

A12: In vitro studies have utilized human blood basophils and CD34+-derived mast cells to investigate this compound's inhibitory effects on cellular activation induced by various stimuli, including serum from chronic urticaria patients. [, ] Additionally, platelet aggregation and in vitro bleeding time assays have been employed to assess this compound’s impact on platelet function. [, ]

Q13: What animal models have been used to evaluate the efficacy of this compound?

A13: this compound's efficacy has been assessed in a rat collagen-induced arthritis model, demonstrating dose-dependent efficacy. [] Furthermore, [18F]-labeled PET tracers based on this compound have been used in preclinical models to study BTK expression and potential therapeutic targeting in vivo. [] this compound has also shown promising results in preclinical models of multiple sclerosis, reducing neuroinflammation driven by B cells and myeloid cells. [, ]

Q14: What clinical trials have been conducted with this compound?

A14: this compound is currently under investigation in various phases of clinical trials. Completed Phase II trials have focused on chronic spontaneous urticaria [4, 7, 9, 12, 14, 19-23, 29-34], Sjögren's syndrome [, ], and multiple sclerosis. [, , ] These trials have explored the safety, efficacy, and optimal dosing of this compound in these patient populations.

Q15: What is the safety profile of this compound based on preclinical and clinical data?

A15: Preclinical and clinical data indicate that this compound is generally well-tolerated across various doses. [, , ] Detailed safety data from completed Phase 2 studies in inflammatory immune-mediated diseases is available. [, ] Additionally, information regarding its impact on blood counts in chronic spontaneous urticaria patients can be found in a published 52-week extension study. [] Long-term safety and efficacy are continuously being monitored in ongoing clinical trials.

Q16: Are there any known biomarkers associated with this compound efficacy or response?

A17: Research on biomarkers to predict this compound efficacy or monitor treatment response is ongoing. Studies have investigated the relationship between baseline immunoglobulin E levels and response to this compound in chronic spontaneous urticaria patients. [, , ] Additionally, changes in serum immunoglobulin levels following this compound treatment have been examined. [, , ] Further research in this area is crucial for personalized medicine approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

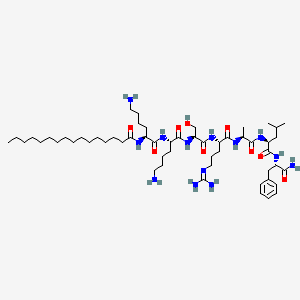

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

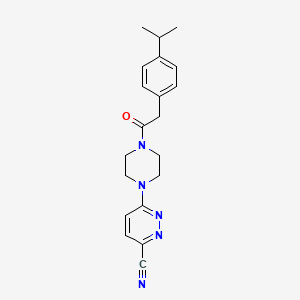

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

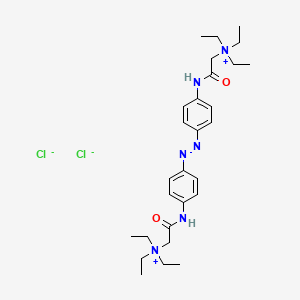

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)